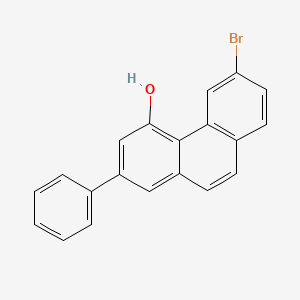![molecular formula C13H16F3NO3 B14191741 Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) CAS No. 918811-99-1](/img/structure/B14191741.png)
Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and a substituted phenylmethanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) typically involves multiple steps, starting with the preparation of the cyclopropylmethoxyphenylmethanamine intermediate. This intermediate is then reacted with trifluoroacetic acid under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to maximize yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with active sites on proteins, leading to modulation of biological pathways. The cyclopropylmethoxyphenyl group can provide additional binding interactions, increasing the compound’s specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic acid: A simpler compound with similar acidic properties but lacking the substituted phenylmethanamine group.
Cyclopropylmethoxyphenylmethanamine: Lacks the trifluoroacetyl group but shares the phenylmethanamine structure.
Uniqueness
Trifluoroacetic acid–1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1) is unique due to the combination of the trifluoroacetyl group and the cyclopropylmethoxyphenylmethanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
918811-99-1 |
|---|---|
Fórmula molecular |
C13H16F3NO3 |
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
[2-(cyclopropylmethoxy)phenyl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9;3-2(4,5)1(6)7/h1-4,9H,5-8,12H2;(H,6,7) |
Clave InChI |
FBNKTFIIMCRNME-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC=CC=C2CN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14191663.png)



![8-(Trifluoromethoxy)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14191689.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
![1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid](/img/structure/B14191705.png)



![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)

![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
